molecular formula C24H23N7OS2 B11418717 N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

Cat. No.: B11418717
M. Wt: 489.6 g/mol
InChI Key: QHAGWBJWOFHMSA-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a complex organic compound that features a unique combination of thiadiazine and triazinoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized by reacting 4-methylphenylhydrazine with carbon disulfide and an appropriate amine under controlled conditions.

    Synthesis of the Triazinoindole Moiety: This involves the cyclization of a suitable precursor, such as 5-methylindole, with hydrazine derivatives and other reagents to form the triazinoindole structure.

    Coupling Reaction: The final step involves coupling the thiadiazine and triazinoindole moieties using a suitable linker, such as butanoyl chloride, under conditions that promote the formation of the butanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce certain functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkyl halides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is investigated for its potential pharmacological activities. Compounds with similar structures have shown promise as antiviral, anticancer, and antimicrobial agents .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide apart is its specific combination of functional groups and ring structures

Properties

Molecular Formula

C24H23N7OS2

Molecular Weight

489.6 g/mol

IUPAC Name

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

InChI

InChI=1S/C24H23N7OS2/c1-4-19(22(32)26-23-29-27-17(13-33-23)15-11-9-14(2)10-12-15)34-24-25-21-20(28-30-24)16-7-5-6-8-18(16)31(21)3/h5-12,19H,4,13H2,1-3H3,(H,26,29,32)

InChI Key

QHAGWBJWOFHMSA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(CS1)C2=CC=C(C=C2)C)SC3=NC4=C(C5=CC=CC=C5N4C)N=N3

Origin of Product

United States

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